molecular formula C9H17ClN4O2 B578005 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride CAS No. 1245645-59-3

5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride

Cat. No.: B578005
CAS No.: 1245645-59-3
M. Wt: 248.711
InChI Key: XPSCKZHBKDUCRK-UHFFFAOYSA-N
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Description

5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound belongs to the pyrimidine family, which is known for its diverse biological activities and importance in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, propylamine, and guanidine.

    Condensation Reaction: Ethyl acetoacetate undergoes a condensation reaction with propylamine to form an intermediate compound.

    Cyclization: The intermediate compound then undergoes cyclization with guanidine to form the pyrimidine ring.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the pyrimidine compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and reaction time, as well as purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

    Substitution: The amino groups at positions 5 and 6 can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Oxidized pyrimidine derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Diamino-1-methyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride
  • 5,6-Diamino-1-ethyl-3-butylpyrimidine-2,4(1H,3H)-dione hydrochloride

Uniqueness

5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5,6-diamino-1-ethyl-3-propylpyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2.ClH/c1-3-5-13-8(14)6(10)7(11)12(4-2)9(13)15;/h3-5,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSCKZHBKDUCRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=C(N(C1=O)CC)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743362
Record name 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245645-59-3
Record name 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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